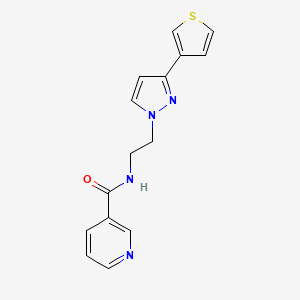

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a nicotinamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide typically involves multiple steps, starting with the formation of the thiophene and pyrazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters . The final step involves the coupling of the thiophene-pyrazole intermediate with nicotinic acid or its derivatives under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in nicotinamide can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group in nicotinamide can yield the corresponding amine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is primarily investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have indicated that thiophene and pyrazole derivatives exhibit significant anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis. The compound may interact with specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial in treating various chronic diseases. Its mechanism may involve the inhibition of inflammatory cytokines or modulation of signaling pathways related to inflammation.

- Antimicrobial Properties : Research has suggested that compounds containing thiophene rings possess antimicrobial activity against various pathogens. This could position this compound as a potential therapeutic agent in combating infections.

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Organic Semiconductors : Due to its conjugated structure, this compound can be utilized in the development of organic semiconductors for electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biochemical Research

In biochemical research, this compound can serve as a valuable tool:

- Biochemical Pathway Studies : By acting as a modulator of specific enzymes or receptors, it can help elucidate biochemical pathways involved in disease processes.

- Drug Development : As a lead compound, it can be modified to enhance efficacy and reduce toxicity in drug development processes.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole exhibited selective cytotoxicity against cancer cell lines. The incorporation of a thiophene moiety enhanced the anticancer activity due to increased lipophilicity and better cell membrane penetration .

Case Study 2: Anti-inflammatory Mechanisms

Research highlighted in the European Journal of Pharmacology revealed that thiophene-based compounds could inhibit the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . This suggests that this compound may have similar effects.

Mecanismo De Acción

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.

Pyrazole derivatives: Compounds such as celecoxib, which is used as an anti-inflammatory drug.

Nicotinamide derivatives: Compounds like nicotinamide riboside, which is studied for its potential in anti-aging and metabolic health.

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows it to interact with multiple targets and exhibit a broad range of activities, making it a versatile compound for various applications .

Actividad Biológica

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by diverse research findings.

Structural Overview

The compound features:

- Thiophene ring : Known for its role in enhancing biological activity.

- Pyrazole moiety : Associated with various pharmacological effects.

- Nicotinamide group : Implicated in cellular metabolism and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.

Key Findings :

- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and disruption of microtubule organization, similar to other known anticancer agents .

- Selectivity : It has been noted to exhibit selective cytotoxicity towards cancer cells while sparing non-cancerous cells, which is a desirable trait in drug development .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been documented to possess significant antibacterial and antifungal activities.

Research Insights :

- A study evaluating various pyrazole derivatives found that modifications in their structure could enhance their antimicrobial efficacy against a range of pathogens .

- The presence of the thiophene ring is believed to contribute positively to the antimicrobial activity of these compounds.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound may also exhibit anti-inflammatory effects.

Evidence :

- In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Data Tables

The following table summarizes the biological activities observed for this compound and related compounds:

Case Studies

- Cytotoxicity Assessment : A study screened various pyrazole derivatives, including those with thiophene rings, revealing potent cytotoxic effects against several cancer cell lines. The findings indicated that these compounds could serve as leads for new cancer therapies .

- Antifungal Activity Evaluation : In vitro assays demonstrated that certain pyrazole derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi, highlighting their potential application in agricultural settings .

Propiedades

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(12-2-1-5-16-10-12)17-6-8-19-7-3-14(18-19)13-4-9-21-11-13/h1-5,7,9-11H,6,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKCKBSNDWRDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.